molecular formula C13H14ClN3O3 B11813115 Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11813115
M. Wt: 295.72 g/mol
InChI Key: AYNRBMRXPKUICY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution on the phenyl ring:

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution of the chloro group could yield various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could act as an inhibitor or modulator of certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-5-aryl-thiazole: Another compound with a similar pyrazole structure but different substituents on the phenyl ring.

    Ethyl 2-(4-(2,3-dimethyl-1-phenyl-5-oxo-pyrazol-4-yl)thiazol-2-ylimino)-3-(4-nitrophenyl)-1,3,4-thiadiazole-5-carboxylate: A compound with a thiadiazole ring and different functional groups.

Uniqueness

Ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. The presence of the chloro and methoxy groups on the phenyl ring, along with the amino and ester groups on the pyrazole ring, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

IUPAC Name

ethyl 5-amino-1-(3-chloro-4-methoxyphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H14ClN3O3/c1-3-20-13(18)9-7-16-17(12(9)15)8-4-5-11(19-2)10(14)6-8/h4-7H,3,15H2,1-2H3

InChI Key

AYNRBMRXPKUICY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)OC)Cl)N

Origin of Product

United States

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